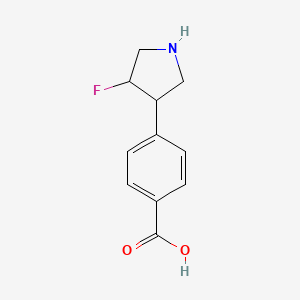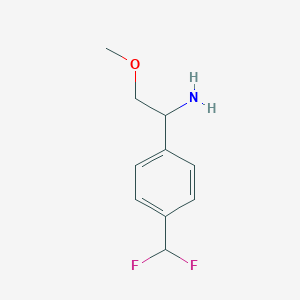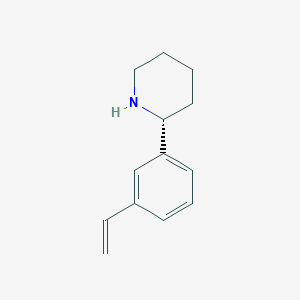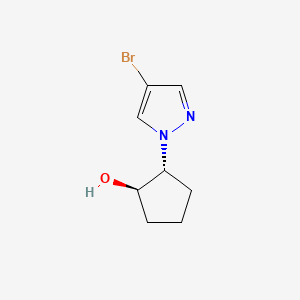
4-(4-Fluoropyrrolidin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluoropyrrolidin-3-yl)benzoic acid: is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. This can include the use of more efficient catalysts, greener solvents, and scalable reaction setups .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(4-Fluoropyrrolidin-3-yl)benzoic acid can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be leveraged to create products with improved performance and functionality .
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoropyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for these targets. The pyrrolidine ring can enhance the compound’s ability to interact with proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
4-(Pyridin-4-yl)benzoic acid: This compound features a pyridine ring instead of a pyrrolidine ring and lacks the fluorine atom.
4-(3-Fluorophenyl)pyrrolidine: This compound has a fluorine atom on the phenyl ring instead of the pyrrolidine ring.
Uniqueness: 4-(4-Fluoropyrrolidin-3-yl)benzoic acid is unique due to the combination of the fluorine-substituted pyrrolidine ring and the benzoic acid moiety. This structure imparts distinct chemical and biological properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C11H12FNO2 |
|---|---|
Peso molecular |
209.22 g/mol |
Nombre IUPAC |
4-(4-fluoropyrrolidin-3-yl)benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-6-13-5-9(10)7-1-3-8(4-2-7)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) |
Clave InChI |
SPUFLCLAVLZBOK-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)F)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)








